3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole
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Overview
Description
3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The dioxaborolane moiety can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its role in cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boron-containing compound used in cross-coupling reactions.
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Another compound featuring both tert-butyl and dioxaborolane groups.
Uniqueness
3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole is unique due to the combination of its pyrazole ring, tert-butyl group, and dioxaborolane moiety. This combination imparts specific reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
5-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-11(2,3)10-9(8-15-16-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHXYQAQJDVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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